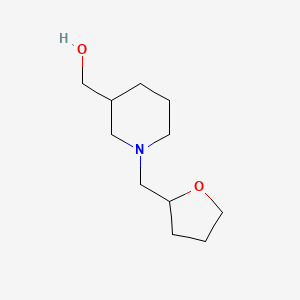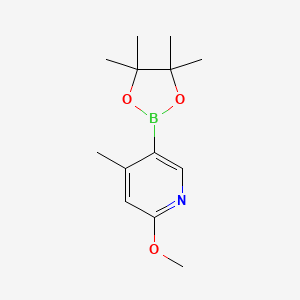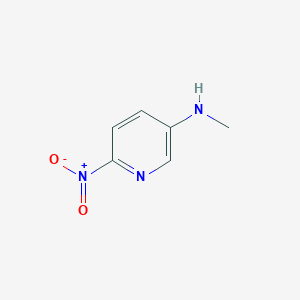
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate
Overview
Description
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate, also known as MDFPP, is an organic compound that has a variety of applications in the scientific and medical fields. MDFPP is a key component in the synthesis of several pharmaceuticals and is used in medical research to investigate the mechanisms of action and biochemical and physiological effects of different drugs. In
Mechanism of Action
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate has been found to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and appetite. This compound has also been found to act as an agonist of the dopamine receptor D2, which is involved in the regulation of reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of neurotransmitters, such as serotonin and dopamine, in the brain, which can lead to changes in mood and behavior. Furthermore, this compound has been found to have an antidepressant effect, as well as an anxiolytic effect.
Advantages and Limitations for Lab Experiments
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. Furthermore, it has a high bioavailability, which means that it is easily absorbed into the body. However, this compound is not suitable for use in humans, as it can have serious side effects.
Future Directions
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate has a variety of potential applications in the medical and scientific fields. It could be used to synthesize other compounds, such as pharmaceuticals, for use in clinical trials. Furthermore, this compound could be used to investigate the mechanisms of action and biochemical and physiological effects of different drugs. Finally, this compound could be used to study the effects of different compounds on cell cultures and animal models.
Scientific Research Applications
Methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)-2-propenoate is used in medical research to investigate the mechanisms of action and biochemical and physiological effects of different drugs. It is also used to study the effects of different compounds on cell cultures and animal models. Furthermore, this compound can be used to synthesize other compounds, such as pharmaceuticals, that can be used in clinical trials.
properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(3-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMGAFAHOIXVMU-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC(=CC=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C1=CC(=CC=C1)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Fluorobenzyloxy)-2-hydroxyphenyl]-ethanone](/img/structure/B1464099.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)



![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)

![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)

![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)


![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)
